Joncryl 586

Cat. No. B1592602

Key on ui cas rn:

25085-34-1

M. Wt: 176.21 g/mol

InChI Key: HXHCOXPZCUFAJI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05072029

Procedure details

Using the procedure of Example 6, reaction of 10 g of poly(styrene [55 wt %], methyl acrylate [20 wt %], acrylic acid [25 wt %]) (Joncryl 67), 125 mL of 3,4-dihydro-2H-pyran, and 0.1 g of pyridine hydrochloride gave 10 g of poly(styrene, methyl acrylate, tetrahydropyranyl acrylate) after precipitation from dichloromethane in methanol at -70° C. 1H NMR (360 MHz, THF-d8): 5.9 (OCHO of tetrahydropyranyl ester). Mole ratio of styrene to tetrahydropyranyl ester=1.8:1. GPC: Mn=6260, Mw=15,900, Mw/Mn=2.54. DSC: Tg=52° C., decomposition endotherm peak at 180.77° C. (125.4 J/g). TGA: 20.69% weight loss at about 180° C. Titration of the product with 0.1N sodium hydroxide shows the presence of 0.2 meq/g of residual carboxylic acid groups. Titration of the starting material shows 3.4 meq/g of carboxylic acid.

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13][CH3:14])(=[O:12])[CH:10]=[CH2:11].[C:15]([OH:19])(=[O:18])[CH:16]=[CH2:17].C=CC1C=CC=CC=1.C=CC(O)=O.[O:33]1[CH:38]=[CH:37][CH2:36][CH2:35][CH2:34]1.Cl.N1C=CC=CC=1>>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13][CH3:14])(=[O:12])[CH:10]=[CH2:11].[C:15]([O:19][CH:34]1[CH2:35][CH2:36][CH2:37][CH2:38][O:33]1)(=[O:18])[CH:16]=[CH2:17] |f:3.4,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

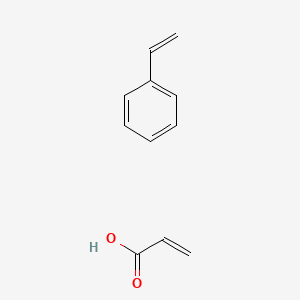

C=CC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1.C=CC(=O)O

|

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC=C1

|

|

Name

|

|

|

Quantity

|

0.1 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.N1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC1=CC=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)OC1OCCCC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |